Welcome to the BenchChem Online Store!
molecular formula C11H10O6 B8722531 2,6-Diacetoxybenzoic acid CAS No. 3144-59-0

2,6-Diacetoxybenzoic acid

Cat. No. B8722531
M. Wt: 238.19 g/mol
InChI Key: UIPIHJQNWPTPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06555519B2

Procedure details

A solution of 2,6-dihydroxybenzoic acid (4.72 g, 30 mmol) in Ac2O (16 g, 14.2 mL) containing 5 drops of conc. H2SO4 was heated with stirring at 80° for 2 hr until tlc analysis indicated the reaction was complete. The solution was poured onto ice/H2O and extracted 3× with EtOAc. The combined organic phases were washed 4× with H2O and once with brine prior to drying over Na2SO4. After removal of the volatiles using a rotary evaporator, 5.8 g of 2,6-diacetoxybenzoic acid was obtained as a white solid which was used without further purification.
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
14.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:3]=1[C:4]([OH:6])=[O:5]>CC(OC(C)=O)=O.OS(O)(=O)=O>[C:2]([O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:7](=[O:11])[CH3:8])[C:3]=1[C:4]([OH:6])=[O:5])(=[O:1])[CH3:3]

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
OC1=C(C(=O)O)C(=CC=C1)O
Name
Quantity
14.2 mL
Type
solvent
Smiles
CC(=O)OC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 80° for 2 hr until tlc analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
The solution was poured onto ice/H2O
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed 4× with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine prior to drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the volatiles
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C(=CC=C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 162.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.